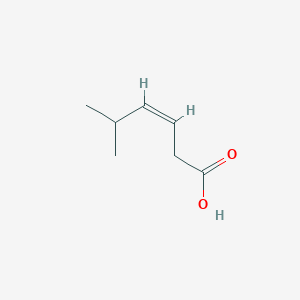

(Z)-5-Methylhex-3-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(Z)-5-methylhex-3-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)/b4-3- |

InChI Key |

CIBMDQOEVWDTDT-ARJAWSKDSA-N |

Isomeric SMILES |

CC(C)/C=C\CC(=O)O |

Canonical SMILES |

CC(C)C=CCC(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation of Z 5 Methylhex 3 Enoic Acid

Reactions Involving the Carbon-Carbon Double Bond

The reactivity of the alkene unit in (Z)-5-Methylhex-3-enoic acid is central to its chemical transformations, allowing for modifications to the carbon skeleton and changes in stereochemistry.

The carbon-carbon double bond of this compound can be readily reduced through catalytic hydrogenation to yield its saturated counterpart, 5-Methylhexanoic acid. This transformation is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this type of reaction include palladium on carbon (Pd/C), platinum (Pt), or Raney Nickel (Raney Ni). google.com The reaction involves the syn-addition of two hydrogen atoms across the double bond, effectively removing the unsaturation.

This reduction is a fundamental step in synthetic pathways where the final product requires a saturated alkyl chain. For instance, derivatives of 5-methylhexanoic acid are precursors in the synthesis of more complex molecules, including pharmaceutical intermediates. google.com

Table 1: Example of Hydrogenation Reaction

| Reactant | Reagents & Conditions | Product |

| This compound | H₂, Pd/C | 5-Methylhexanoic acid |

Transformations of the double bond in precursors like 5-methylhex-3-enoic acid are critical in stereoselective synthesis. Asymmetric hydrogenation, for example, is a key process used to create specific stereoisomers. While the parent acid itself is achiral, reactions on its derivatives can establish chiral centers. In the synthesis of pharmacologically active molecules like (S)-Pregabalin, an asymmetric hydrogenation of a related cyano-substituted alkene is employed to produce the desired (S)-enantiomer with high selectivity. google.com

The choice of a chiral catalyst, often a transition metal complex with chiral phosphine (B1218219) ligands, is crucial for controlling the stereochemical outcome. google.com This control is essential because different enantiomers of a molecule can have vastly different biological activities. The principles of stereoselective reduction are broadly applicable to derivatives of 5-methylhex-3-enoic acid for creating chiral building blocks.

Studies on structurally similar protonated unsaturated acids provide insight into the photochemical behavior of this compound. Research on protonated 4-methylpent-2-enoic acid, a close analogue, reveals that upon irradiation, it undergoes two primary photochemical processes. cdnsciencepub.com

The first is a rapid E/Z (cis/trans) isomerization around the carbon-carbon double bond. This process involves the conversion between the (Z) and (E) isomers. The second, slower process is an intramolecular cyclization, where the protonated acid transforms into a protonated lactone (a cyclic ester). cdnsciencepub.com This cyclization suggests a charge localization mechanism during the photoisomerization process, where the electronic charge is not evenly distributed across the molecule in its excited state. cdnsciencepub.com Further studies on related ketones, such as protonated 5-deuterio-5-methylhex-3-en-2-one, have shown that these photochemical transformations can involve specific intramolecular hydride or deuteride (B1239839) shifts. rsc.org

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is the second key reactive site, primarily undergoing reactions typical of its class, such as esterification and certain oxidative transformations.

This compound readily undergoes esterification when reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). This reaction, known as Fischer esterification, produces the corresponding ester and water. The esters of 5-methylhex-3-enoic acid are valuable intermediates in organic synthesis. For example, ethyl (E)-5-methyl-hex-2-enoate is used as a starting material for the synthesis of precursors to Pregabalin (B1679071) via conjugate addition reactions. google.com

The formation of esters is a versatile method for protecting the carboxylic acid group or for modifying the molecule's physical properties, such as its volatility and solubility.

Table 2: General Esterification Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Alcohol (R-OH) | Acid Catalyst (e.g., H₂SO₄), Heat | (Z)-5-Methylhex-3-enoate ester |

While the carboxylic acid group itself is in a high oxidation state and generally resistant to further oxidation, the molecule as a whole can undergo oxidative cleavage at the carbon-carbon double bond. A prominent example of such a reaction is ozonolysis. vulcanchem.com This process involves reacting the alkene with ozone (O₃), followed by a workup step. Depending on the workup conditions (reductive or oxidative), the double bond is cleaved to yield smaller carbonyl-containing fragments, such as aldehydes or ketones. vulcanchem.commdpi.com For this compound, ozonolysis would cleave the C3-C4 double bond, leading to the formation of two separate molecules. This oxidative cleavage is a powerful synthetic tool for breaking down carbon chains into smaller, functionalized units.

Hydrolysis of Ester Precursors to Carboxylic Acids

The synthesis of carboxylic acids, including unsaturated variants like this compound, is frequently accomplished through the hydrolysis of their corresponding ester precursors. This transformation can be achieved under either basic or acidic conditions, or through enzymatic methods. Basic hydrolysis, also known as saponification, is a widely used and effective method.

Research on compounds structurally similar to this compound demonstrates the utility of this approach. For instance, the hydrolysis of (Z)-ethyl 3-cyano-5-methylhex-2-enoate provides a clear analogue for this reaction. In a typical laboratory procedure, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), in an alcohol solvent like methanol (B129727) (MeOH). semanticscholar.org The reaction proceeds at room temperature, leading to the formation of the sodium salt of the corresponding carboxylic acid. semanticscholar.org The free acid can then be liberated by acidification. Similarly, lithium hydroxide (LiOH) in a tetrahydrofuran (B95107) (THF)-water mixture can be used for the hydrolysis of related ester intermediates.

Enzymatic hydrolysis presents a stereoselective alternative for producing chiral carboxylic acids. lupinepublishers.com In the synthesis of pregabalin, a molecule structurally related to 5-methylhexanoic acid, enzymatic kinetic resolution via hydrolysis of ester intermediates has been described. lupinepublishers.comgoogle.com This method allows for the selective hydrolysis of one enantiomer from a racemic mixture of esters, yielding an enantioenriched carboxylic acid. google.com

A summary of a representative hydrolysis procedure for an analogue of this compound is detailed in the table below.

Table 1: Representative Conditions for Hydrolysis of an Unsaturated Ester Analogue

| Reactant | Reagents | Solvent | Conditions | Product | Reference |

|---|

Intramolecular Rearrangements and Cyclization Reactions

The presence of both a carboxylic acid functional group and a carbon-carbon double bond within the same molecule allows for a variety of intramolecular reactions, particularly under acidic conditions. These transformations include carbocation-mediated rearrangements and cyclizations to form heterocyclic compounds like lactones and furans.

Intramolecular Hydride Shifts in Protonated Analogues

In the presence of a strong acid, the double bond of an unsaturated carboxylic acid can be protonated, leading to the formation of a carbocation intermediate. If this initial carbocation is relatively unstable, it can undergo rearrangement to a more stable carbocation. masterorganicchemistry.com A common pathway for such rearrangements is a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates with its bonding pair of electrons to the positively charged carbon. masterorganicchemistry.commsu.edu

For an analogue of this compound, protonation of the C3=C4 double bond can occur at either carbon. Protonation at C3 would generate a secondary carbocation at C4. This carbocation can be stabilized through a 1,2-hydride shift from C5 to C4. This rearrangement transforms the secondary carbocation into a more stable tertiary carbocation at the C5 position. This propensity for rearrangement is a key consideration in predicting reaction outcomes for unsaturated systems under acidic conditions. masterorganicchemistry.com

The sequence of this proposed rearrangement is outlined in the table below.

Table 2: Plausible Intramolecular Hydride Shift in a Protonated Analogue

| Step | Description | Intermediate Species | Reference |

|---|---|---|---|

| 1 | Protonation of the C3=C4 double bond by an acid catalyst (H⁺). | Secondary carbocation at C4. | msu.edu |

| 2 | A 1,2-hydride shift occurs from the adjacent C5. | Transition state with a bridging hydrogen atom. | masterorganicchemistry.com |

Formation of Lactones and Furan (B31954) Derivatives from Related Structures

The carbocation intermediates generated from protonating unsaturated acids can be trapped by internal nucleophiles. The carboxylic acid group itself is a competent nucleophile that can attack the electrophilic carbocation center. libretexts.org This intramolecular cyclization is a key method for synthesizing lactones (cyclic esters). The thermodynamic stability of the resulting ring dictates the feasibility of the reaction, with the formation of five- and six-membered rings being particularly favorable. libretexts.org For an unsaturated acid like 4-pentenoic acid or related structures, acid-catalyzed cyclization readily yields a five-membered γ-lactone. libretexts.org

In addition to lactones, furan derivatives can also be synthesized from unsaturated precursors through cyclization reactions. nih.govrsc.org For example, unsaturated acyloxy sulfones, upon treatment with a base, can undergo intramolecular cyclization. nih.gov Subsequent acid-catalyzed dehydration and isomerization of the resulting intermediate can lead to the formation of a stable, fused furan ring system. nih.govnih.gov Another pathway involves the Brønsted acid-promoted dehydrative cyclization of γ-hydroxy-α,β-unsaturated ketones, which are structurally related to hydrated forms of unsaturated acids, to produce highly substituted furans. rsc.org

Table 3: Cyclization Reactions of Unsaturated Carboxylic Acid Analogues

| Product Type | Starting Material Type | Key Conditions | General Mechanism | Reference |

|---|---|---|---|---|

| Lactone | Unsaturated Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄) | Protonation of double bond, intramolecular nucleophilic attack by carboxyl group. | libretexts.org |

| Furan Derivative | Unsaturated Acyloxy Sulfone | 1. Base (e.g., LHMDS) 2. Acid (e.g., p-TsOH) | Deprotonation, intramolecular cyclization, followed by dehydration/isomerization. | nih.govnih.gov |

Derivatives and Structural Analogues of Z 5 Methylhex 3 Enoic Acid

Alkyl and Ester Derivatives of Hexenoic Acids

Esters of hexenoic acid are synthesized for various applications, including pharmaceuticals and fragrances. ontosight.ai The process often involves the reaction of the hexenoic acid with an alcohol in the presence of a catalyst. ontosight.ai For instance, lipase-catalyzed esterification is a method used to produce hexenoic acid esters. mdpi.comresearchgate.net This biocatalytic approach is considered a green chemistry method. researchgate.net

Alkyl and ester derivatives of hexenoic acids can be synthesized through various reactions. For example, 2-Hexenoic acid, 3-hexenyl ester is produced via esterification of 2-hexenoic acid and 3-hexenol. ontosight.ai These esters find use as flavoring agents, fragrances, and in the manufacturing of plastics and pharmaceuticals. ontosight.ai

| Derivative Type | Synthesis Method | Potential Applications |

| Hexanoic acid esters | Lipase-catalyzed esterification mdpi.comresearchgate.net | Pharmaceuticals, Fragrances ontosight.ai |

| 2-Hexenoic acid, 3-hexenyl ester | Esterification of 2-hexenoic acid and 3-hexenol ontosight.ai | Flavoring agents, Fragrances, Plastics, Pharmaceuticals ontosight.ai |

Cyano-Substituted Analogues of 5-Methylhex-3-enoic Acid

Cyano-substituted analogues of 5-methylhex-3-enoic acid are significant as intermediates in the synthesis of pharmaceuticals. For example, (S)-3-cyano-5-methylhexanoic acid ethyl ester is a key intermediate for pregabalin (B1679071), an anticonvulsant drug. google.com The synthesis of these cyano derivatives can be achieved through various routes, including the condensation of isovaleraldehyde (B47997) with cyanoacetic esters. google.comgoogle.com

One synthetic approach involves the Knoevenagel condensation of isovaleraldehyde with diethyl malonate, followed by a Michael addition of potassium cyanide to yield 3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester. google.com Another method describes the synthesis of 5-methyl-2-cyano-2-hexenoic acid methyl ester by reacting isovaleraldehyde with methyl cyanoacetate. google.com Furthermore, (E)-3-cyano-5-methylhex-3-enoic acid has been identified and characterized. nih.gov

Research has also focused on the enantioselective synthesis of these compounds. For instance, asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst can produce (S)-3-cyano-5-methylhexanoate with high enantiomeric excess. researchgate.net Biocatalytic methods, such as using nitrilases or lipases, have also been employed for the resolution of racemic mixtures to obtain the desired (S)-enantiomer. researchgate.net

| Compound | Synthesis Highlight | Significance |

| (S)-3-cyano-5-methylhexanoic acid ethyl ester | Key intermediate for pregabalin. google.com | Pharmaceutical intermediate. google.com |

| 5-methyl-2-cyano-2-hexenoic acid methyl ester | Synthesized from isovaleraldehyde and methyl cyanoacetate. google.com | Synthetic intermediate. |

| (E)-3-cyano-5-methylhex-3-enoic acid | Characterized as a cyano-substituted analogue. nih.gov | Research compound. |

| (S)-3-cyano-5-methylhexanoate | Produced by asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. researchgate.net | Chiral intermediate for pregabalin synthesis. researchgate.net |

Amino and Aminomethyl Derivatives

Amino and aminomethyl derivatives of hexenoic acid are crucial in pharmaceutical development. A notable example is 3-(aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin. The unsaturated analogue, 3-(aminomethyl)-5-methylhex-4-enoic acid, is a known process impurity in the synthesis of pregabalin. nih.gov This impurity can undergo intramolecular cyclization to form a lactam side product under certain conditions.

The synthesis of these derivatives can be complex. For instance, stereospecific syntheses have been developed for both diastereomers of 2-amino-4-methyl-5-hexenoic acid. acs.org Another related compound, L-2-amino-4-hexynoic acid, has been synthesized as a precursor for preparing tritium-labeled norleucine-containing peptides. researchgate.net Additionally, the synthesis of 4-amino-5-fluoro-5-hexenoic acid and (Z)-4-amino-6-fluoro-5-hexenoic acid has been reported, involving the hydrolysis of fluorovinyl pyrrolidinone isomers. arkat-usa.org

A dimer impurity, 3-((3-(aminomethyl)-5-methylhex-4-enamido)methyl)-5-methylhex-4-enoic acid, has also been identified in relation to pregabalin synthesis. pharmaffiliates.com

| Derivative | Significance | Synthetic Insight |

| 3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin) | Anticonvulsant and analgesic drug. | Synthesized from various intermediates, including cyano-substituted hexenoic acids. google.com |

| 3-(Aminomethyl)-5-methylhex-4-enoic acid | Process impurity of pregabalin. nih.gov | Can form a lactam impurity. |

| 2-Amino-4-methyl-5-hexenoic acid | Non-proteinogenic amino acid. acs.org | Stereospecific synthesis of diastereomers has been achieved. acs.org |

| L-2-Amino-4-hexynoic acid | Precursor for labeled peptides. researchgate.net | Synthesized for use in peptide chemistry. researchgate.net |

| 4-Amino-5-fluoro-5-hexenoic acid | Fluorinated amino acid analogue. arkat-usa.org | Synthesized via hydrolysis of a fluorovinyl pyrrolidinone. arkat-usa.org |

Related Branched-Chain Unsaturated Fatty Acids and their Biologically Relevant Derivatives

Branched-chain fatty acids (BCFAs) are a diverse class of fatty acids found in various natural sources, including dairy products and bacteria. mdpi.comvitas.no They play important roles in biological systems, such as influencing cell membrane fluidity. nih.gov BCFAs can be saturated or unsaturated and include iso- and anteiso- structures, which are derived from branched-chain amino acids like valine, leucine, and isoleucine. mdpi.com

The biological relevance of BCFAs extends to human health, with studies investigating their roles in metabolism and disease. nih.govoup.com For instance, some BCFAs are produced by gut bacteria and can affect gut health. vitas.no In industry, BCFAs are explored for their antimicrobial properties and potential use in biofuels. vitas.no

The synthesis of branched-chain fatty acid derivatives is an active area of research. google.com For example, studies have been conducted on the synthetic conversion of oleic acid into branched-chain fatty acid esters for potential use as biodiesel or lubricants. researchgate.net Marine organisms are also a source of unique branched-chain unsaturated fatty acids with interesting bioactivities. rsc.org

| BCFA Aspect | Key Findings | Source/Application |

| Biological Role | Influence cell membrane fluidity, produced by gut bacteria. vitas.nonih.gov | Gut health, metabolism. vitas.nooup.com |

| Natural Sources | Dairy products, ruminant meat, bacteria. mdpi.comoup.com | Dietary intake. |

| Industrial Applications | Antimicrobial agents, biofuels. vitas.no | Food preservation, renewable energy. vitas.no |

| Synthetic Derivatives | Branched-chain fatty acid esters from oleic acid. researchgate.net | Biodiesel, lubricants. researchgate.net |

| Marine Sources | Unique structures with various bioactivities. rsc.org | Drug discovery. rsc.org |

Geometrical Isomers: (E)-5-Methylhex-3-enoic Acid and its Properties

(E)-5-Methylhex-3-enoic acid is the trans-isomer of (Z)-5-Methylhex-3-enoic acid. nih.gov Its distinct spatial arrangement due to the (E)-configuration of the double bond influences its physicochemical properties. vulcanchem.com The molecular formula for this compound is C₇H₁₂O₂. nih.govchemscene.com

Information on its physical and chemical properties can be found in chemical databases like PubChem. nih.gov It is characterized by specific spectroscopic data, which differentiates it from its (Z)-isomer. For comparison, the related compound (E)-5-methylhex-2-enoic acid has a boiling point predicted to be between 210-215°C and is soluble in polar organic solvents. vulcanchem.com The (E)-isomer of 5-methylhex-2-enoic acid is also noted to be more thermally stable than its (Z)-isomer. vulcanchem.com

Synthesis of (E)-isomers of related hexenoic acids can be achieved with high stereocontrol using methods like the Wittig reaction. vulcanchem.com

| Property | (E)-5-Methylhex-3-enoic Acid | (E)-5-Methylhex-2-enoic Acid (for comparison) |

| Molecular Formula | C₇H₁₂O₂ nih.govchemscene.com | C₇H₁₂O₂ vulcanchem.com |

| Configuration | Trans (E) double bond nih.gov | Trans (E) double bond vulcanchem.com |

| Predicted Boiling Point | Not specified | 210–215°C vulcanchem.com |

| Solubility | Not specified | Soluble in polar organic solvents vulcanchem.com |

| Thermal Stability | Not specified | Higher than (Z)-isomer vulcanchem.com |

| Synthesis | Not specified | Wittig reaction provides good stereocontrol vulcanchem.com |

Biological and Biochemical Research Aspects of Z 5 Methylhex 3 Enoic Acid and Its Analogues

Modulation of Metabolic Pathways in Non-Human Systems

Short-chain fatty acids, a class to which (Z)-5-Methylhex-3-enoic acid belongs, are significant metabolic modulators in various biological systems. Their influence extends to lipid metabolism, cellular signaling, and the intricate metabolic processes of microbial communities.

Influence on Lipid Metabolism and Cellular Signaling

In non-human systems, SCFAs are pivotal in regulating energy and lipid metabolism. nih.govcreative-proteomics.com They can act as both substrates and signaling molecules, influencing pathways such as de novo lipogenesis and cholesterol synthesis. creative-proteomics.com For instance, acetate, the most abundant SCFA in the gut, serves as a precursor for the synthesis of palmitate and stearate in the liver. nih.gov Propionate, another key SCFA, has been shown to inhibit cholesterol synthesis. creative-proteomics.com

As signaling molecules, SCFAs can modulate cellular processes by interacting with G protein-coupled receptors (GPCRs) and by inhibiting histone deacetylases (HDACs). nih.govyoutube.com These interactions can trigger downstream signaling cascades that affect gene expression related to metabolism and cellular function. For example, the activation of specific GPCRs by SCFAs can influence the release of hormones that regulate appetite and glucose homeostasis. creative-proteomics.com While direct studies on this compound are lacking, its structural similarity to other SCFAs suggests it may participate in similar regulatory networks.

Impact on Microbial Metabolic Processes and Pathways

The introduction of specific VFAs can favor the growth of certain bacterial populations over others. For instance, in the context of anaerobic digesters, the buildup of VFAs can lead to shifts in microbial populations, inhibiting those involved in VFA degradation and favoring acetate oxidizers and hydrogenotrophic methanogens. nih.gov This demonstrates the profound impact that individual fatty acids can have on the metabolic pathways of an entire microbial community. The biosynthesis of branched-chain fatty acids, which are important components of bacterial membranes, is linked to the metabolism of branched-chain amino acids, with branched-chain 2-keto acids serving as precursors. frontiersin.org

Antimicrobial Properties in Preliminary Research (Excluding human studies)

Unsaturated and short-chain fatty acids are known to possess antimicrobial properties against a range of microorganisms. nih.gov Their mechanism of action often involves the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell death. nih.govmdpi.com The lipophilic nature of their undissociated forms allows them to cross the cell membrane and alter the cytoplasmic electrochemical gradient. mdpi.com

The antimicrobial efficacy of fatty acids can be influenced by their chain length and degree of unsaturation. nih.gov For instance, some studies have shown that the antibacterial effect of VFAs increases with an increase in carbon chain length. mdpi.com The data below, derived from studies on various short-chain and unsaturated fatty acids, illustrates their potential inhibitory effects on different bacterial species.

| Fatty Acid/Analogue | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Hexanoic acid | Oral Bacteria | Inhibitory | researchgate.net |

| Octanoic acid | Oral Bacteria | Inhibitory | researchgate.net |

| Caproic acid | Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae | Bactericidal at 4 g/L | mdpi.com |

| Valeric acid | Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae | Bactericidal at 4 g/L | mdpi.com |

| Butyric acid | Escherichia coli | Suppressed growth at high colonic concentrations | nih.gov |

| Propionic acid | Escherichia coli | Inhibitory activity | nih.gov |

Enzyme-Substrate Interactions and Modulation of Enzyme Activity

Carboxylic acids can act as inhibitors of various enzymes, which is a key aspect of their biological activity. nih.gov For instance, malonic acid, a dicarboxylic acid, is a classic competitive inhibitor of succinate dehydrogenase, an enzyme in the mitochondrial electron transport chain. wikipedia.org The inhibition of enzymes involved in fatty acid biosynthesis (FAS-II system) is a promising area for the development of new antimicrobial drugs. mdpi.com

The biosynthesis of branched-chain fatty acids in bacteria involves a series of enzymatic reactions catalyzed by enzymes such as β-ketoacyl-ACP synthases (e.g., FabB, FabF, and FabH). mdpi.com The substrate specificity of these enzymes is crucial for determining the final structure of the fatty acid. Metazoan fatty acid synthase (mFAS) can produce branched-chain fatty acids, but the turnover number is significantly lower than for straight-chain fatty acids, indicating a preference for malonyl-CoA over methylmalonyl-CoA as an extender substrate. nih.gov The slow elongation of fatty acids with methylmalonyl units by the ketoacyl synthase (KS) domain appears to be the rate-limiting step. nih.gov Carboxylic acid reductases (CARs) are another class of enzymes that catalyze the reduction of carboxylic acids to aldehydes, and their substrate specificity favors electron-rich acids. nih.gov

Role as Allelochemicals in Non-Human Biological Contexts

Volatile organic compounds (VOCs), including fatty acids, can act as allelochemicals, mediating interactions between organisms. researchgate.net In some cases, volatile monoterpenes have been shown to inhibit plant growth, particularly during seedling development and establishment. researchgate.net The allelopathic effects of VOCs from Ailanthus altissima on seed germination have been linked to alterations in several metabolic pathways, including glycerolipid and propanoate metabolism, which are crucial for energy production from fatty acid reserves. unimi.it

While direct evidence for this compound as an allelochemical is not available, the known activity of other volatile fatty acids suggests a potential role in plant-plant or plant-microbe interactions. The release of such compounds into the environment could influence the growth and development of neighboring plants and microorganisms.

Presence and Significance in Natural Products and Volatile Organic Compounds of Non-Human Origin

This compound is a type of microbial volatile organic compound (MVOC). swesiaq.se MVOCs are produced during the primary and secondary metabolism of microorganisms like bacteria and fungi. swesiaq.se The production of specific MVOCs is influenced by the microbial species, growth phase, and environmental conditions. swesiaq.se While over 200 compounds have been identified as MVOCs, none are considered to be exclusively of microbial origin. swesiaq.se

Hexenoic acid has been identified as a volatile organic compound produced by the non-pathogenic fungus Fusarium oxysporum. frontiersin.org Gas chromatography-mass spectrometry (GC-MS) is a common technique used to identify the composition of carboxylic acids in natural products, such as plant extracts. nih.govsilae.it Such analyses have revealed a wide variety of short-chain and fatty acids in different plant species. nih.govsilae.it Although the presence of this compound in specific natural products is not well-documented, its classification as a branched-chain unsaturated fatty acid suggests its potential occurrence as a minor component in the complex volatile profiles of various microorganisms and possibly plants.

Contribution to Aroma Profiles in Foods and Plants

The flavor profiles of red meats are also influenced by BCFAs in combination with certain alkylphenols proquest.com. The transfer of BCFAs from beef fat during cooking processes like deep frying can even impart a characteristic beef-like flavor to other foods, such as french fries proquest.com. The presence of various fatty acids is considered a major contributor to flavor development in meat nih.gov.

In the plant kingdom, volatile compounds, including fatty acid derivatives, are crucial for the aroma of fruits and other plant tissues. While databases of volatile compounds in food are extensive, specific entries for this compound are not prominent vcf-online.nl. However, the general class of fatty acid derivatives is well-established as a key component of fruit scents.

Table 1: Examples of Branched-Chain Fatty Acids and their Contribution to Food Aroma

| Compound Name | Food Product(s) | Reported Aroma Contribution |

| 2-Methylbutanoic acid | Aged Cheeses | Characterizing flavor notes |

| 3-Methylbutanoic acid | Aged Cheeses | Characterizing flavor notes |

| 4-Methyloctanoic acid | Aged Cheeses | Characterizing flavor notes |

| 4-Ethyloctanoic acid | Aged Cheeses | Characterizing flavor notes |

Identification in Animal Pheromones or Related Communication

Chemical communication is a fundamental aspect of insect behavior, with pheromones playing a critical role in processes such as mating, aggregation, and alarm signaling mdpi.comnih.gov. While a vast number of compounds have been identified as insect pheromones, there is no specific evidence in the available literature to suggest that this compound is a component of any known insect pheromone.

In mammals, scent marking is a common form of chemical communication used to convey information about territory, social status, and reproductive state. These scent marks are complex mixtures of volatile and non-volatile compounds. While research has been conducted on the chemical composition of scent-gland secretions in various primates, the identification of this compound has not been reported scispace.com. The study of primate chemical communication is an ongoing field, and the full chemical repertoire of many species is yet to be elucidated.

Incorporation into Complex Biomolecules like Lipopeptides

Lipopeptides are a class of molecules produced by various microorganisms, notably bacteria of the genera Bacillus and Pseudomonas. These compounds consist of a lipid (fatty acid) tail linked to a peptide chain and exhibit a wide range of biological activities, including antimicrobial and surfactant properties nih.govfrontiersin.orgoup.commdpi.com.

The biosynthesis of lipopeptides is carried out by large enzyme complexes called nonribosomal peptide synthetases (NRPSs) frontiersin.orgnih.gov. A key step in this process is the incorporation of a fatty acid chain. While a variety of fatty acids can be incorporated into lipopeptides, including straight-chain, branched-chain, saturated, and unsaturated fatty acids, there is no specific documentation of this compound being a constituent of known lipopeptides nih.govoup.comnih.govmdpi.com.

The diversity of the fatty acid moiety is a significant factor in the structural and functional variation of lipopeptides. For example, in the surfactin family of lipopeptides produced by Bacillus, the fatty acid chain can vary in length from 12 to 17 carbons and can have linear (n), iso, or anteiso branching frontiersin.orgoup.com. Similarly, fengycins, another class of Bacillus lipopeptides, can incorporate saturated or unsaturated β-hydroxyl fatty acids with chain lengths from C14 to C18 oup.com. Lipopeptides from Pseudomonas also exhibit diversity in their fatty acid components frontiersin.org.

The specificity of the NRPS enzymes plays a crucial role in determining which fatty acid is incorporated nih.govnih.gov. While the enzymatic machinery for incorporating various fatty acids is well-studied, the specific recognition and incorporation of this compound has not been described.

Table 2: Common Fatty Acid Variations in Bacterial Lipopeptides

| Lipopeptide Family | Producing Genera | Common Fatty Acid Chain Lengths | Common Fatty Acid Structures |

| Surfactin | Bacillus | C12 - C17 | Linear, iso-branched, anteiso-branched |

| Iturin | Bacillus | C14 - C17 | Linear, iso-branched, anteiso-branched |

| Fengycin | Bacillus | C14 - C18 | Saturated, unsaturated, linear, iso-branched, anteiso-branched |

| Various | Pseudomonas | Variable | Saturated, unsaturated, hydroxylated |

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed atomic-level map of a molecule. For (Z)-5-Methylhex-3-enoic acid, both ¹H and ¹³C NMR are used to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region. libretexts.org The vinyl protons (H3 and H4) are particularly diagnostic for the Z (cis) configuration, exhibiting a smaller coupling constant (typically 10-12 Hz) compared to the corresponding E (trans) isomer. The chemical shifts are influenced by their position relative to the electron-withdrawing carboxyl group and the alkyl substituent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 165-185 ppm range. libretexts.org The olefinic carbons of the cis-double bond will resonate in the typical alkene region (around 120-140 ppm), while the aliphatic carbons will appear further upfield.

Predicted NMR Data for this compound

The following table presents predicted chemical shifts (δ) based on the structure of this compound and typical values for its constituent functional groups.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| C1 (-COOH) | - | ~175-180 | Carbonyl carbon. |

| -COOH | ~10-12 (broad singlet) | - | Acidic proton, position is concentration dependent. |

| C2 (-CH₂-) | ~3.1 (doublet) | ~30-35 | Allylic methylene protons. |

| C3 (=CH-) | ~5.5-5.7 (multiplet) | ~120-125 | Vinyl proton adjacent to C2. |

| C4 (=CH-) | ~5.4-5.6 (multiplet) | ~135-140 | Vinyl proton adjacent to C5. |

| C5 (-CH-) | ~2.4-2.6 (multiplet) | ~30-35 | Methine proton, allylic and adjacent to two methyls. |

| C6 (-CH₃)₂ | ~1.0 (doublet) | ~22 | Two equivalent methyl groups. |

Mass Spectrometry (MS) Applications (LC-MS, ESI-MS, GC-MS)

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For a volatile compound like this compound, GC-MS is a common approach, while LC-MS is suitable for less volatile derivatives or direct analysis in complex matrices. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for quantifying short-chain fatty acids in biological samples, often after derivatization to improve chromatographic retention and ionization efficiency. nih.gov

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique commonly paired with LC. In negative ion mode, it would readily deprotonate the carboxylic acid to produce a prominent [M-H]⁻ ion at a mass-to-charge ratio (m/z) of 127.1.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the molecule is typically ionized by electron ionization (EI), which leads to predictable fragmentation. The molecular ion peak (M⁺) would be observed at m/z 128. Key fragmentation pathways for short-chain unsaturated acids include the loss of hydroxyl (M-17) and carboxyl (M-45) groups. researchgate.net Cleavage of the bonds adjacent to the double bond is also common. To improve volatility and chromatographic peak shape, the acid is often converted to a more stable ester, such as a methyl or silyl ester, prior to GC-MS analysis. usherbrooke.ca

Predicted Mass Spectrometry Fragments for this compound

The table below lists the expected key ions in an electron ionization (EI) mass spectrum.

| m/z Value | Proposed Fragment | Formula of Lost Neutral |

| 128 | [M]⁺ | - |

| 113 | [M - CH₃]⁺ | CH₃ |

| 85 | [M - COOH]⁺ | COOH |

| 73 | [C₄H₉O]⁺ | C₃H₃O |

| 43 | [C₃H₇]⁺ (isopropyl cation) | C₄H₅O₂ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption from 2500 to 3300 cm⁻¹ is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid. libretexts.org The C=O stretch will produce a strong, sharp peak around 1710 cm⁻¹. masterorganicchemistry.com The cis C=C double bond gives rise to a stretching vibration around 1650 cm⁻¹ and a characteristic C-H out-of-plane bending (wag) vibration near 700 cm⁻¹. spectroscopyonline.com This C-H wagging peak is particularly useful for distinguishing it from the trans isomer, which shows a corresponding peak at a much higher frequency (near 960 cm⁻¹). quora.com

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| ~2960 | C-H stretch | Aliphatic (sp³) |

| ~3020 | C-H stretch | Alkene (sp²) |

| ~1710 | C=O stretch (strong) | Carboxylic Acid |

| ~1650 | C=C stretch (medium) | cis-Alkene |

| ~1410 | C-O-H bend | Carboxylic Acid |

UV-Vis Spectroscopy in Compound Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. This technique is most informative for compounds with conjugated systems (alternating single and double bonds). In this compound, the carbon-carbon double bond (C=C) and the carbonyl double bond (C=O) are isolated from each other. Due to this lack of conjugation, the molecule is not expected to absorb light strongly in the standard UV-Vis range (200-800 nm). Any absorption would likely occur at wavelengths below 220 nm, which is of limited diagnostic use.

Chromatographic Separations for Purity and Isomer Analysis

Chromatography is essential for separating this compound from complex mixtures, assessing its purity, and resolving it from its geometric and positional isomers.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS/O, MDGC-MS)

Gas chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like short-chain fatty acids. silae.it For carboxylic acids, derivatization is often employed to reduce polarity and improve peak shape, with common methods including esterification to form fatty acid methyl esters (FAMEs) or silylation. lmaleidykla.ltresearchgate.net

A significant analytical challenge is the separation of geometric isomers. The Z (cis) and E (trans) isomers of 5-methylhex-3-enoic acid have very similar boiling points, but they can be separated using high-resolution capillary GC columns. Highly polar stationary phases, such as those based on polyethylene glycol (e.g., Carbowax) or cyanopropyl polysiloxanes, are effective for resolving geometric isomers due to differences in their interaction with the stationary phase. vurup.skstackexchange.com

GC-Mass Spectrometry (GC-MS): Coupling GC with MS provides definitive identification of the separated components. While the mass spectra of Z and E isomers are often identical, their different retention times on the GC column allow for their distinct identification and quantification.

Multidimensional Gas Chromatography (MDGC-MS): For extremely complex samples or difficult separations, MDGC offers enhanced resolving power. This technique uses two columns with different stationary phases. A portion of the effluent from the first column containing unresolved isomers can be selectively transferred ("heart-cut") to a second column for further separation, enabling the isolation of compounds that co-elute in a single-column system.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of this compound. These methods are favored for their high resolution, sensitivity, and reproducibility.

Principle of Separation: The separation in HPLC and UPLC is typically achieved using a reversed-phase approach. In this mode, the stationary phase is nonpolar (commonly a C18-functionalized silica gel), and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with an acidic modifier like formic or acetic acid. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its carboxylic acid group, the retention of this compound is pH-dependent; the acidic modifier suppresses the ionization of the carboxyl group, increasing its hydrophobicity and retention on the nonpolar stationary phase.

Detection: The most common method for detecting non-chromophoric compounds like this compound is ultraviolet (UV) detection at a low wavelength, typically around 210 nm, where the carboxylic acid group exhibits some absorbance. For more sensitive and specific detection, mass spectrometry (MS) can be coupled with HPLC or UPLC (LC-MS). This allows for the determination of the compound's molecular weight and fragmentation pattern, confirming its identity and enabling quantification at very low concentrations.

Illustrative HPLC/UPLC Parameters:

| Parameter | HPLC Condition | UPLC Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) + 0.1% Formic Acid | Acetonitrile:Water (60:40) + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 210 nm | UV at 210 nm or MS |

| Injection Volume | 10 µL | 2 µL |

| Expected Retention Time | 5-10 min | 2-4 min |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique for the qualitative analysis of this compound. It is often used to monitor the progress of chemical reactions, assess compound purity, and determine appropriate solvent systems for column chromatography.

Principle of Separation: TLC of carboxylic acids is typically performed on silica gel plates, which serve as the polar stationary phase. The mobile phase, or eluent, is a mixture of organic solvents. The separation is based on the principle of adsorption, where more polar compounds interact more strongly with the silica gel and thus move a shorter distance up the plate. For this compound, a moderately polar compound, a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is commonly used. The addition of a small amount of acetic or formic acid to the mobile phase can improve the spot shape by suppressing the ionization of the carboxylic acid group and reducing tailing.

Visualization and Rf Value: Since this compound is not colored, visualization of the separated spot on the TLC plate requires a secondary method. Common visualization techniques include staining with a general reagent like potassium permanganate or using a plate with a fluorescent indicator that allows the compound to be seen under UV light. The position of the spot is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the specific TLC system (stationary and mobile phases) used.

Illustrative TLC Systems and Expected Rf Values:

| Stationary Phase | Mobile Phase (v/v) | Expected Rf Value Range |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | 0.3 - 0.5 |

| Silica Gel 60 F254 | Dichloromethane:Methanol (B129727) (95:5) | 0.4 - 0.6 |

| Silica Gel 60 F254 | Toluene:Ethyl Acetate:Formic Acid (5:4:1) | 0.5 - 0.7 |

Chiral Analysis Methodologies for Stereoisomers

Due to the presence of a chiral center at the 5-position, this compound can exist as a pair of enantiomers. Chiral analysis is crucial to determine the enantiomeric composition (e.g., enantiomeric excess or enantiomeric ratio) of a sample.

Polarimetry for Optical Rotation Measurement

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral compound in solution. This property is a direct consequence of the interaction of a chiral molecule with plane-polarized light.

Principle of Measurement: A polarimeter measures the angle by which the plane of polarized light is rotated when it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. The measured optical rotation is dependent on the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used. The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation.

Expected Optical Rotation: The specific rotation of this compound has not been widely reported in the literature. However, for a given enantiomer, a non-zero specific rotation would be expected. A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed optical rotation of zero.

Illustrative Specific Rotation Data for a Chiral Carboxylic Acid:

| Enantiomer | Specific Rotation [α]D (c=1, CHCl3) |

| (R)-enantiomer | - (hypothetical negative value) |

| (S)-enantiomer | + (hypothetical positive value) |

| Racemic Mixture | 0° |

Enantioselective Chromatographic Techniques

Enantioselective chromatography is the most powerful and widely used method for the separation and quantification of enantiomers. This is typically achieved using a chiral stationary phase (CSP) in HPLC or UPLC.

Principle of Enantioseparation: A chiral stationary phase is composed of a chiral selector that is immobilized on a solid support (e.g., silica gel). When a mixture of enantiomers passes through the column, they form transient diastereomeric complexes with the chiral selector. Since diastereomers have different physical properties, these complexes have different stabilities, leading to different retention times for the two enantiomers and thus their separation.

Common Chiral Stationary Phases: For the separation of chiral carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose that have been functionalized with carbamate or ester groups, are often effective. The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Illustrative Enantioselective HPLC Parameters:

| Parameter | Condition |

| Column | Chiralpak AD-H or Chiralcel OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane:Isopropanol with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Outcome | Baseline separation of the two enantiomers with distinct retention times. |

Applications of Z 5 Methylhex 3 Enoic Acid in Advanced Organic Synthesis

Building Block for Complex Organic Compounds

(Z)-5-Methylhex-3-enoic acid serves as a fundamental building block for the construction of more intricate molecular architectures. Its utility is highlighted in its incorporation into larger structures such as aminothiazoles and macrocycles, as indicated in patent literature. chiralen.com These classes of compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique structural properties.

The synthesis of substituted aminothiazoles, for instance, often involves the reaction of a thiourea with an α-halocarbonyl compound. This compound can be chemically modified to generate such precursors, thereby enabling access to a variety of aminothiazole derivatives. mdpi.comgoogle.comresearchgate.netnih.govsemanticscholar.org Similarly, in macrocycle synthesis, the carboxylic acid and the alkene functionalities of this compound can be strategically manipulated to facilitate ring-closing reactions, leading to the formation of large cyclic structures.

Table 1: Examples of Complex Organic Compound Classes Synthesized from this compound Precursors

| Compound Class | Synthetic Utility | Potential Applications |

| Aminothiazoles | Precursor for Hantzsch thiazole synthesis or related methodologies. mdpi.comgoogle.comresearchgate.netnih.govsemanticscholar.org | Pharmaceuticals, Agrochemicals |

| Macrocycles | Bifunctional building block for macrocyclization reactions. chiralen.com | Drug discovery, Host-guest chemistry |

Precursor for Bioactive Molecules (e.g., β-peptides)

While direct synthesis of β-peptides using this compound is not extensively documented, its structure is amenable to transformations that yield β-amino acids, the monomeric units of β-peptides. The synthesis of β-amino acids is a significant area of research due to their unique pharmacological properties and their ability to form stable secondary structures in peptides. researchgate.nethilarispublisher.comchemrxiv.org

The conversion of this compound to a β-amino acid could be envisioned through several synthetic routes. For instance, a Curtius or Hofmann rearrangement of a suitable derivative could install the β-amino group. Alternatively, conjugate addition of a nitrogen nucleophile to an α,β-unsaturated derivative of the starting material could also yield the desired β-amino acid. These enantiomerically pure β-amino acids are valuable building blocks for the synthesis of β-peptides and other bioactive molecules. hilarispublisher.com

Chiral Pool Reagent in Asymmetric Synthesis of Pharmaceuticals and Agrochemicals

The prochiral nature of this compound makes it an attractive starting material for asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. nih.govnih.gov This is particularly crucial in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its stereochemistry.

A prominent example of the application of a derivative of 5-methylhex-3-enoic acid is in the synthesis of the pharmaceutical agent Pregabalin (B1679071), an anticonvulsant and analgesic drug. A key step in the industrial synthesis of (S)-Pregabalin involves the asymmetric hydrogenation of ethyl 3-cyano-5-methylhex-3-enoate. This reaction, often catalyzed by a chiral rhodium-phosphine complex, proceeds with high enantioselectivity to establish the desired stereocenter. The (Z)- or (E)-configuration of the starting alkene can influence the reaction conditions and catalyst choice to achieve the desired stereochemical outcome.

In the context of agrochemicals, the development of chiral pesticides and herbicides is a growing field aimed at improving efficacy and reducing environmental impact. nih.gov this compound, with its reactive functional groups, can serve as a versatile chiral pool reagent for the synthesis of complex chiral agrochemicals. The double bond can be subjected to various stereoselective transformations, such as asymmetric epoxidation or dihydroxylation, to introduce new stereocenters with high control.

Table 2: Asymmetric Transformations of this compound Derivatives

| Reaction | Product Type | Application |

| Asymmetric Hydrogenation | Chiral Carboxylic Acid/Ester | Pharmaceutical Synthesis (e.g., Pregabalin) |

| Asymmetric Epoxidation | Chiral Epoxy Acid | Intermediate for Agrochemicals and Pharmaceuticals |

| Asymmetric Dihydroxylation | Chiral Diol Acid | Versatile Chiral Building Block |

Development of Novel Chemical Entities and Derivatization Strategies

The development of novel chemical entities (NCEs) is a cornerstone of drug discovery and materials science. This compound provides a valuable scaffold for the generation of NCEs through various derivatization strategies. The presence of both a carboxylic acid and a cis-alkene allows for a wide range of chemical modifications.

The carboxylic acid functionality can be readily converted into esters, amides, and other acyl derivatives, allowing for the exploration of structure-activity relationships. The double bond can undergo a plethora of reactions, including:

Addition reactions: Halogenation, hydrohalogenation, and hydration can introduce new functional groups.

Oxidative cleavage: Ozonolysis can break the double bond to yield smaller, functionalized fragments.

Cycloaddition reactions: Diels-Alder or 1,3-dipolar cycloadditions can be employed to construct complex cyclic systems.

Metathesis reactions: Cross-metathesis with other alkenes can lead to the formation of new carbon-carbon bonds and more complex unsaturated systems.

These derivatization strategies, coupled with the inherent stereochemical information of the (Z)-alkene, enable the systematic development of libraries of novel compounds for biological screening and materials testing. The use of this compound in the synthesis of aminothiazoles and macrocycles, as mentioned in patents, exemplifies its role in the creation of new chemical entities with potential therapeutic applications. chiralen.com

Theoretical and Computational Investigations of Z 5 Methylhex 3 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic reactivity of (Z)-5-Methylhex-3-enoic acid. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution within the molecule, providing a basis for predicting its chemical behavior.

Detailed electronic structure calculations for this compound would typically involve the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO relates to its ability to accept electrons, highlighting regions prone to nucleophilic attack. For this compound, the π-bond of the carbon-carbon double bond and the carbonyl group of the carboxylic acid are expected to be key features in its frontier orbitals.

Table 1: General Descriptors Related to Electronic Structure and Reactivity

| Descriptor | Description | Predicted Relevance for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally indicates higher reactivity. The presence of the C=C double bond and the carboxylic acid group would influence this value. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | High electron density is expected around the oxygen atoms of the carboxyl group and the π-system of the double bond, influencing its interaction with electrophiles. |

| Electrostatic Potential Map | A visualization of the electrostatic potential on the electron density surface. | Would reveal electron-rich (negative potential) regions, likely around the carbonyl oxygen, and electron-poor (positive potential) regions, such as the acidic proton of the carboxyl group. |

Molecular Modeling of Conformational Isomerism (Z/E) and Stereochemical Dynamics

Molecular modeling techniques are essential for investigating the three-dimensional structure and dynamic behavior of this compound, particularly concerning the conformational isomerism around the C3-C4 double bond. The designation '(Z)' (zusammen) indicates that the higher priority substituents on each carbon of the double bond are on the same side. The alternative configuration is the (E) (entgegen) isomer.

Computational methods can be used to calculate the relative energies and stabilities of the (Z) and (E) isomers. researchgate.netresearchgate.net Generally, for acyclic alkenes, the (E) isomer is thermodynamically more stable due to reduced steric hindrance. Molecular dynamics simulations can provide insights into the flexibility of the molecule and the energy barriers for rotation around single bonds, which dictates the accessible conformations. nih.gov

Furthermore, these simulations can explore the dynamics of Z/E isomerization. nih.gov This process typically requires significant energy input to overcome the rotational barrier of the double bond and can be influenced by factors such as acid catalysis. researchgate.net Understanding the stereochemical dynamics is crucial for predicting the behavior of this compound in different chemical environments. acs.org

Table 2: Comparison of (Z) and (E) Isomers of 5-Methylhex-3-enoic Acid

| Property | This compound | (E)-5-Methylhex-3-enoic Acid |

| Stereochemistry | Higher priority groups on the same side of the double bond. | Higher priority groups on opposite sides of the double bond. |

| Predicted Stability | Generally less stable due to steric strain between the substituents on the double bond. | Generally more stable due to reduced steric strain. |

| Energy Barrier to Isomerization | A significant energy barrier must be overcome to convert to the (E) isomer. | A significant energy barrier must be overcome to convert to the (Z) isomer. |

Simulation of Reaction Mechanisms and Transition States

Computational simulations are powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states. libretexts.org

Transition state theory is a fundamental concept used in these simulations to understand reaction rates. wikipedia.org The geometry and energy of the transition state, which represents the highest energy point along the reaction coordinate, are critical for determining the activation energy of the reaction. youtube.com For this compound, potential reactions for mechanistic study include addition reactions to the double bond (e.g., hydrogenation, halogenation) and reactions of the carboxylic acid group (e.g., esterification). libretexts.orgyoutube.commasterorganicchemistry.comyoutube.com

For instance, simulating the electrophilic addition of HBr to the double bond would involve locating the transition state for the initial protonation of the double bond to form a carbocation intermediate, and then the subsequent attack of the bromide ion. These simulations would provide insights into the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity of the reaction. While specific DFT studies on the reaction mechanisms of this compound are not detailed in the provided search results, the methodologies for such studies on unsaturated carboxylic acids are well-established. researchgate.net

Predictive Studies on Chemical Properties and Behavior (e.g., Lipophilicity, Solubility)

Predictive models, often based on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) principles, are widely used to estimate the physicochemical properties of molecules like this compound. ut.eenih.govnih.govsddn.es These models use calculated molecular descriptors to predict properties that can be challenging or time-consuming to measure experimentally.

Lipophilicity: This property, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is crucial for understanding a molecule's behavior in biological and environmental systems. Computational models can predict logP values based on the molecule's structure. researchgate.net The predicted XLogP3 value for 5-methylhex-3-enoic acid (for which the (Z) isomer is a specific form) is 2.2. This value suggests a moderate level of lipophilicity.

Solubility: The aqueous solubility of a molecule is another critical property that can be predicted using computational methods. nih.govresearchgate.netarxiv.orgnih.govaip.org These predictions often take into account factors such as molecular size, polarity, and the ability to form hydrogen bonds. The carboxylic acid group in this compound is expected to contribute to its water solubility through hydrogen bonding, while the hydrocarbon chain contributes to its lipophilicity. Computational models for fatty acids can provide estimates of their solubility in various solvents. nih.gov

Table 3: Predicted Physicochemical Properties of 5-Methylhex-3-enoic Acid

| Property | Predicted Value | Method/Source |

| Molecular Formula | C7H12O2 | - |

| Molecular Weight | 128.17 g/mol | - |

| XLogP3 | 2.2 | Computational Prediction |

| Hydrogen Bond Donor Count | 1 | Computational Prediction |

| Hydrogen Bond Acceptor Count | 2 | Computational Prediction |

| Rotatable Bond Count | 3 | Computational Prediction |

These predictive studies provide valuable, albeit estimated, data that can guide further experimental investigation and application of this compound.

Q & A

Q. What are the key physicochemical properties of (Z)-5-Methylhex-3-enoic acid, and how do they influence experimental design?

The compound has a molecular formula of C₇H₁₂O₂, a molecular weight of 128.17 g/mol, and a pKa of ~4.8 at 25°C, indicating moderate acidity . Its density (0.9862 g/cm³) and boiling point (estimated 237.28°C) suggest volatility under standard conditions, necessitating controlled temperature and inert gas environments during synthesis or handling. These properties are critical for solvent selection (e.g., polar aprotic solvents for reactions) and storage conditions (e.g., refrigeration under nitrogen) to prevent decomposition .

Q. How can researchers synthesize this compound with high stereochemical purity?

A method involves enantioselective alkylation of β,γ-unsaturated carboxylic acids. For example, (E)-5-methylhex-3-enoic acid can be treated with chiral auxiliaries like (R)-1TA and n-BuLi in THF at –78°C, followed by alkylation with iodoethane. Purification via silica gel chromatography (1% methanol in dichloromethane) yields the (Z)-isomer with >90% enantiomeric excess. Key steps include strict temperature control, stoichiometric optimization of the chiral agent, and chiral HPLC validation (e.g., Chiralcel® OD-H column) .

Q. What analytical techniques are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR (e.g., δ 5.54 ppm for the doublet of doublets in ¹H NMR) confirm the Z-configuration and regioselectivity .

- Chiral HPLC : Validates enantiopurity using columns like Chiralcel® OD-H with hexanes/i-PrOH/TFA mobile phases .

- MS : LRMS-ESI ([M-H]⁻ at m/z 155.1) confirms molecular weight .

- Polarimetry : Optical rotation ([α]D) measurements assess stereochemical consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pKa or stability data for this compound?

Discrepancies often arise from solvent effects, impurities, or measurement techniques. To address this:

- Standardize conditions : Use consistent buffer systems (e.g., aqueous vs. non-aqueous) and validate purity via HPLC before pKa determination .

- Meta-analysis : Systematically compare literature data (e.g., COSMOS-E guidelines) to identify confounding variables like temperature or ionic strength .

- Reproducibility protocols : Publish detailed experimental methods (e.g., titration protocols, equipment calibration) in supplementary materials to enable cross-validation .

Q. What strategies optimize the integration of this compound into complex organic syntheses (e.g., natural product analogs)?

- Protection/deprotection : Use silyl ethers or tert-butyl esters to shield the carboxylic acid during multi-step reactions.

- Stereoselective coupling : Employ palladium-catalyzed cross-coupling (e.g., Heck reaction) to preserve the Z-configuration .

- Computational modeling : DFT calculations predict regioselectivity and transition states to guide reaction design .

- In-line analytics : Implement LC-MS or IR spectroscopy for real-time monitoring of intermediates .

Q. How can systematic reviews improve the interpretation of this compound’s biological activity?

Follow PRISMA guidelines to:

- Define inclusion criteria : Focus on peer-reviewed studies with validated bioassays (e.g., enzyme inhibition IC₅₀ values) .

- Assess bias : Evaluate publication bias using funnel plots or Egger’s regression .

- Dose-response meta-analysis : Pool data across studies to quantify structure-activity relationships (SAR) for derivatives .

- Data sharing : Deposit raw datasets in repositories like Zenodo to enhance reproducibility .

Methodological Considerations

-

Experimental reporting : Adhere to Beilstein Journal guidelines, including detailed synthesis protocols in supplementary materials and avoiding redundant data in figures/tables .

-

Literature search : Use platforms like Google Scholar with Boolean terms (e.g., "this compound" AND "stereoselective synthesis") and track results via Zotero or EndNote .

05 文献检索Literature search for meta-analysis02:58

-

Ethical compliance : Disclose funding sources, conflicts of interest, and animal/human ethics approvals in declarations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.